Stereochemical Activity Differential: R‑Enantiomer Exhibits Significantly Reduced PI3K Inhibition Compared to S‑Enantiomer
Duvelisib R enantiomer is consistently characterized as the less active stereoisomer relative to the S‑enantiomer duvelisib. While the S‑enantiomer demonstrates potent inhibition of PI3K δ and γ isoforms with IC50 values of 2.5 nM and 27 nM respectively , the R enantiomer lacks reported quantitative IC50 values in primary literature, indicating substantially reduced or negligible inhibitory activity at therapeutically relevant concentrations [1]. This stereochemical activity differential is consistent with chiral recognition principles in kinase inhibitor binding pockets.
| Evidence Dimension | PI3K δ/γ inhibitory activity |
|---|---|
| Target Compound Data | Less active enantiomer (no quantitative IC50 reported) |
| Comparator Or Baseline | Duvelisib (S‑enantiomer): PI3Kδ IC50 = 2.5 nM; PI3Kγ IC50 = 27 nM |
| Quantified Difference | Activity reduction (magnitude not quantified in available sources) |
| Conditions | Recombinant PI3K isoform inhibition assays |
Why This Matters
This stereochemical activity differential enables the R enantiomer to serve as a critical negative control for validating target engagement specificity and as a chiral impurity reference standard in pharmaceutical quality control.
- [1] Duvelisib (R enantiomer) | MedChemExpress. Product HY-17044A. View Source
